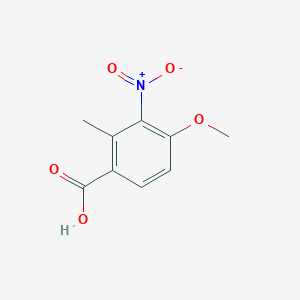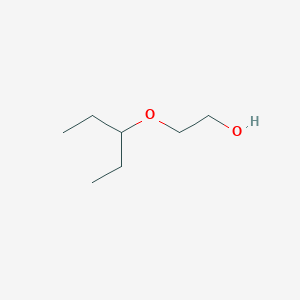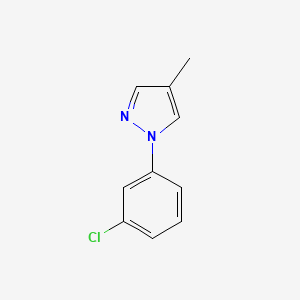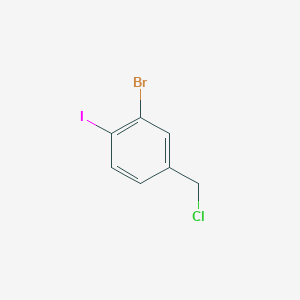
2-bromo-4-(chloromethyl)-1-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-(chloromethyl)-1-iodobenzene (BCIB) is an organohalogen compound that has been studied as a potential reagent for organic synthesis. It is a colorless solid that is soluble in many organic solvents and is highly reactive. BCIB has been used in a variety of applications, including the synthesis of heterocyclic compounds, the preparation of polymers and as a reagent for the modification of proteins.
科学研究应用
2-bromo-4-(chloromethyl)-1-iodobenzene has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of polymers, and as a reagent for the modification of proteins. In addition, 2-bromo-4-(chloromethyl)-1-iodobenzene has been used in the synthesis of polymers for use in drug delivery systems, and as a reagent for the synthesis of polymeric nanoparticles.
作用机制
2-bromo-4-(chloromethyl)-1-iodobenzene is a highly reactive compound and its reactivity is due to the presence of both an electron-withdrawing bromine atom and an electron-donating iodide atom. The electron-withdrawing bromine atom increases the electron density on the carbon atom adjacent to it, making it more susceptible to nucleophilic attack. The electron-donating iodide atom increases the electron density on the carbon atom adjacent to it, making it more susceptible to electrophilic attack.
Biochemical and Physiological Effects
2-bromo-4-(chloromethyl)-1-iodobenzene has been found to be non-toxic and non-mutagenic in mammalian cells. In addition, 2-bromo-4-(chloromethyl)-1-iodobenzene has been found to be non-cytotoxic and non-carcinogenic. 2-bromo-4-(chloromethyl)-1-iodobenzene has also been found to be non-irritating to the skin and eyes.
实验室实验的优点和局限性
The main advantage of using 2-bromo-4-(chloromethyl)-1-iodobenzene in lab experiments is its high reactivity, which allows for the rapid synthesis of a variety of compounds. In addition, 2-bromo-4-(chloromethyl)-1-iodobenzene is relatively inexpensive and easy to handle. The main limitation of 2-bromo-4-(chloromethyl)-1-iodobenzene is its instability, which can lead to the formation of by-products and the loss of reactivity over time.
未来方向
For 2-bromo-4-(chloromethyl)-1-iodobenzene research include further exploration of its potential applications in organic synthesis, drug delivery systems, and polymeric nanoparticles. Additionally, further research into the mechanism of action of 2-bromo-4-(chloromethyl)-1-iodobenzene and its potential toxicity and carcinogenicity should be conducted. Finally, research into the development of more stable derivatives of 2-bromo-4-(chloromethyl)-1-iodobenzene should be conducted in order to improve its reactivity and reduce its instability.
合成方法
2-bromo-4-(chloromethyl)-1-iodobenzene can be synthesized by the reaction of bromobenzene, chloromethylbenzene, and iodine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80–90 °C and the yield of 2-bromo-4-(chloromethyl)-1-iodobenzene is typically in the range of 70–80%.
属性
IUPAC Name |
2-bromo-4-(chloromethyl)-1-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHHZOKAOOSRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-iodobenzyl chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

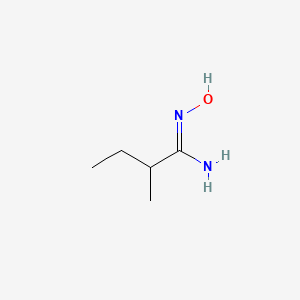
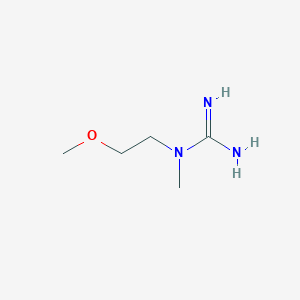
amino}-3-methylbutanoic acid](/img/structure/B6611483.png)
![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)
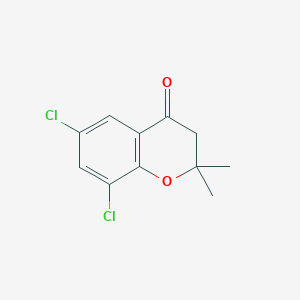
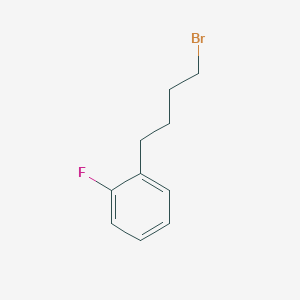
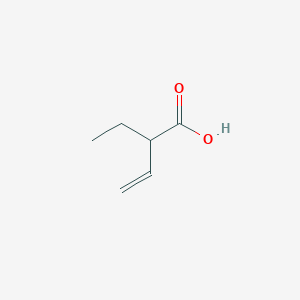
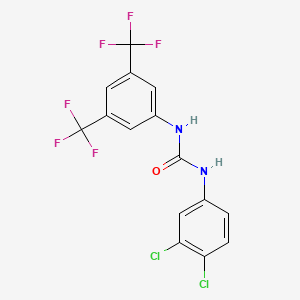
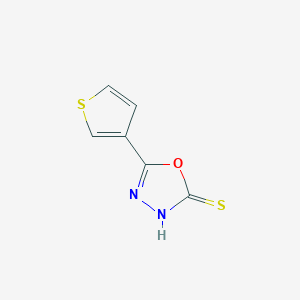
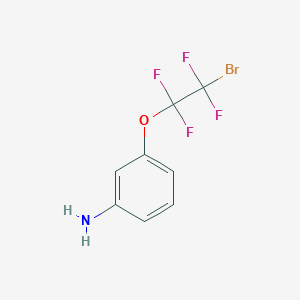
![2-[(2-Pyridinylcarbonyl)amino]butanoic acid](/img/structure/B6611542.png)
